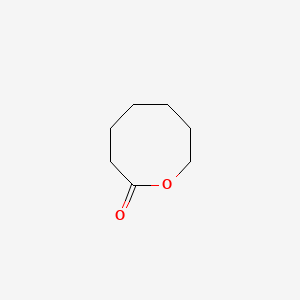

oxocan-2-one

Description

Significance of Eight-Membered Ring Lactones in Contemporary Polymer Science

Eight-membered ring lactones, such as oxocan-2-one, are significant monomers in contemporary polymer science, primarily due to their ability to undergo ring-opening polymerization (ROP) to produce aliphatic polyesters. nih.govrsc.org These polyesters are of high interest because of their potential biodegradability and biocompatibility, making them suitable for applications in the biomedical field, such as in drug delivery systems and tissue engineering scaffolds. researchgate.netnih.gov

The polymerizability of lactones is highly dependent on the ring size, which influences the thermodynamics of the polymerization process. nih.gov The change in Gibbs free energy (ΔG) for polymerization is a key determinant, and it is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. plos.org For smaller lactone rings (four to seven-membered), the polymerization is typically favored at lower temperatures, while for many larger rings, the thermodynamics are different. nih.gov The ring strain inherent in the cyclic monomer is a major driving force for ROP. libretexts.orglibretexts.org While six- and seven-membered lactones like δ-valerolactone and ε-caprolactone are more commonly studied, eight-membered lactones also possess sufficient ring strain to undergo polymerization. libretexts.org

The polymers derived from eight-membered lactones can exhibit unique thermal and mechanical properties compared to their smaller or larger ring counterparts, offering a pathway to tailor polymer characteristics for specific applications. The study of their polymerization thermodynamics and kinetics is crucial for controlling the polymer's molecular weight and structure, which in turn dictates its final properties. plos.org

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound and its derivatives spans several areas of chemical research. A primary focus is on the development of new biodegradable polymers. Research is ongoing to explore the synthesis of both homopolymers and copolymers of this compound to create materials with a range of properties, from flexible to rigid, for diverse applications. ontosight.ai

In the field of natural product synthesis, the eight-membered lactone core is a structural motif found in a number of biologically active compounds. scielo.br Consequently, synthetic routes to this compound and its substituted derivatives are of significant interest to organic chemists. For instance, substituted oxocan-2-ones have been identified in natural sources and are targets for total synthesis. omicsonline.org Enantioselective methods to produce chiral eight-membered lactones are also an active area of research, as stereochemistry is often crucial for biological activity. rsc.org

Furthermore, this compound serves as a versatile intermediate in organic synthesis for the preparation of other complex heterocyclic compounds. lookchem.com Its unique reactivity allows for various chemical transformations, making it a valuable building block in the synthesis of new chemical entities. lookchem.com

Methodological Framework for Investigating this compound Chemistry

The investigation of this compound chemistry involves a range of established and advanced methodologies for its synthesis, polymerization, and characterization.

Synthesis: A common and effective method for the synthesis of this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, cycloheptanone (B156872). researchgate.netsigmaaldrich.com This reaction utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom into the ring adjacent to the carbonyl group, forming the lactone. nih.gov Research has explored optimizing this reaction, including the use of microwave assistance to dramatically reduce reaction times. researchgate.net

Polymerization: The primary method for producing polymers from this compound is ring-opening polymerization (ROP). libretexts.org This can be initiated through various mechanisms, including anionic, cationic, and coordination-insertion pathways. researchgate.netuliege.be A wide array of catalysts and initiators are employed to control the polymerization, ranging from simple alkoxides to more complex organometallic compounds and organocatalysts. researchgate.netmdpi.com The choice of the catalytic system is critical for achieving polymers with controlled molecular weights and narrow dispersity. researchgate.net

Characterization: A suite of spectroscopic and analytical techniques is essential for the characterization of both the this compound monomer and its resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized lactone and for analyzing the microstructure of the resulting polymers. clockss.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, notably the strong carbonyl (C=O) stretching absorption of the ester group in the lactone ring. libretexts.org

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the monomer and in analyzing its fragmentation patterns. bris.ac.uk

Chromatography: Techniques like Gas Chromatography (GC) and Size Exclusion Chromatography (SEC) are used to assess the purity of the monomer and to determine the molecular weight and molecular weight distribution of the polymers, respectively. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Heptanolactone, ζ-Enantholactone | lookchem.comnih.gov |

| CAS Number | 539-87-7 | nih.gov |

| Molecular Formula | C₇H₁₂O₂ | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| Boiling Point | 236.2°C at 760 mmHg | lookchem.com |

| Density | 0.989 g/cm³ | lookchem.com |

Table 2: Thermodynamic Parameters for the Polymerization of Various Lactones

This table provides a comparative view of the thermodynamics of polymerization for different lactone ring sizes. Note that negative enthalpy (ΔH) and entropy (ΔS) are typical for ring-opening polymerization of strained rings.

| Lactone (Ring Size) | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Ceiling Temperature (Tc) | Source |

| γ-Butyrolactone (5) | -1 | - | Low | libretexts.org |

| δ-Valerolactone (6) | -3 | -28.6 | - | nih.govlibretexts.org |

| ε-Caprolactone (7) | -7 | - | 261 °C | nih.govlibretexts.org |

| α-Angelicalactone (5, unsaturated) | -33.41 | -42.69 | 425.5 K | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxocan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLSLHNLDQCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202171 | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-87-7 | |

| Record name | 2-Oxocanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxocan 2 One and Analogous Oxacycles

Historical Development of Macrocyclic Lactone Synthesis Relevant to Oxocan-2-one

The journey to synthesize macrocyclic lactones, including the family to which this compound belongs, has been a long and pivotal story in organic chemistry. Early efforts were often hampered by the tendency of precursor molecules to undergo intermolecular polymerization rather than the desired intramolecular cyclization. A significant breakthrough came in the 1930s when Carothers and Spanagel developed a method to obtain macrocyclic lactones by the depolymerization of linear polyesters under high vacuum and controlled temperatures. illinois.edu This technique demonstrated that the formation of large rings was indeed possible, albeit through an indirect route.

The discovery of naturally occurring macrocyclic lactones with important biological activities and desirable fragrance properties, such as muscone (B1676871) and erythromycin, spurred further research. illinois.edunih.gov These natural products showcased the existence of stable medium and large-ring lactones, motivating chemists to develop more direct and efficient synthetic methods. The development of high-dilution techniques, where the concentration of the precursor is kept extremely low to favor intramolecular over intermolecular reactions, became a cornerstone of macrocycle synthesis. Another key historical approach involved ring-expansion strategies, starting from more readily available cyclic compounds like cyclododecanone. illinois.edu These foundational concepts paved the way for the more refined and versatile methods used today.

Classical Synthetic Approaches to this compound

The most direct and established methods for preparing this compound fall into two main categories: the ring-closure of a linear precursor and the ring-expansion of a cyclic precursor.

The intramolecular cyclization of ω-hydroxyoctanoic acid or its activated derivatives is a fundamental approach to this compound. This method involves forming an ester bond between the terminal hydroxyl and carboxylic acid groups of an eight-carbon chain. To favor the formation of the monomeric lactone over oligomers or polymers, these reactions are typically performed under high-dilution conditions.

Another classical approach is the cyclodehydration of 1,n-diols. royalsocietypublishing.org For instance, the cyclodehydration of hexane-1,6-diol using heteropoly acid catalysts like H3PW12O40 can produce oxepane, a seven-membered ether, in excellent yield. royalsocietypublishing.org While this produces an ether rather than a lactone, the underlying principle of intramolecular ring formation from an acyclic precursor is a shared classical strategy.

Perhaps the most common and efficient classical synthesis of this compound is the Baeyer-Villiger oxidation of its corresponding cyclic ketone, cyclooctanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the eight-membered ketone into an eight-membered lactone. organic-chemistry.org First reported by Adolf von Baeyer and Victor Villiger in 1899, this oxidation is a cornerstone of organic synthesis. gigvvy.comsigmaaldrich.com

A variety of oxidizing agents can be used, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being the most traditional. sigmaaldrich.comresearchgate.net Modern variations have focused on developing greener and more catalytic systems. For example, hydrogen peroxide can be used in conjunction with various catalysts, including Lewis acids or metal oxides. sigmaaldrich.comresearchgate.net The reaction is highly regioselective and reliably yields the desired lactone. Research has shown that microwave-assisted Baeyer-Villiger oxidation can dramatically reduce reaction times, for instance, transforming cycloheptanone (B156872) into its corresponding lactone in minutes instead of days. researchgate.net

| Precursor | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| Cyclooctanone | m-CPBA | Dichloromethane, Room Temp | This compound | High | researchgate.net |

| Cyclooctanone | Hydrogen Peroxide, Ag/WO3 nanobars | Acetonitrile, 80 °C, 9h | This compound | 88% | chemicalbook.com |

| Cyclooctanone | Hydrogen Peroxide, Formic Acid | Room Temp, 24h | This compound | ~100% | gigvvy.com |

| Cyclooctanone | Molecular Oxygen, [bmim][OTf] | Electro-catalytic, Room Temp | This compound | Good to Excellent | ajol.info |

This table presents a selection of reported methods and is not exhaustive.

Cyclization Reactions of Precursor Molecules

Contemporary and Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced powerful new tools for constructing complex molecules, including medium-ring lactones. These methods often offer greater efficiency, milder reaction conditions, and tolerance for a wider range of functional groups.

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly macrocycles. wikipedia.orgmedwinpublishers.com This reaction, for which Chauvin, Grubbs, and Schrock were awarded the Nobel Prize in Chemistry in 2005, uses transition metal catalysts (typically based on ruthenium or molybdenum) to form a carbon-carbon double bond within a single molecule, closing it into a ring. wikipedia.orgacs.org

To synthesize an unsaturated precursor to this compound, a diene ester can be subjected to RCM. For example, an ester formed from an unsaturated alcohol and an unsaturated carboxylic acid can be cyclized using a Grubbs catalyst. acs.org The resulting unsaturated macrocyclic lactone can then be hydrogenated to afford the saturated target, such as this compound. RCM is celebrated for its high functional group tolerance and its ability to form rings of various sizes, from 5 to over 30 atoms. medwinpublishers.comorganic-chemistry.org The reaction is driven by the formation of a volatile byproduct, ethylene (B1197577), which shifts the equilibrium toward the desired cyclic product. wikipedia.org

While metal-catalyzed reactions are powerful, there is a growing interest in developing metal-free alternatives to avoid potential metal contamination in the final product and to align with the principles of green chemistry. One such strategy involves the use of hypervalent iodine reagents to mediate ring expansion. For example, 1-vinylcycloalkanols can be expanded to form medium-ring ketones, which could then potentially be converted to lactones via a subsequent Baeyer-Villiger oxidation. researchgate.net

Organocatalysis, which uses small organic molecules to catalyze reactions, also presents metal-free pathways. For instance, intramolecular oxa-conjugate additions can be promoted by organocatalysts to form cyclic ethers. researchgate.net While direct application to this compound may be less common, these principles represent an active area of research for the synthesis of oxacycles. Additionally, reactions like the oxidative coupling of isonitriles, phenyl vinyl selenone, and water have been shown to produce other oxacycles like oxazolidin-2-ones in a metal-free, single-operation process. nih.gov

Enzymatic Synthesis Pathways for Oxacyclic Systems

The synthesis of oxacyclic systems, including lactones like this compound, through enzymatic pathways offers a powerful alternative to traditional chemical methods. nih.govau.dkThese biocatalytic routes are noted for their high selectivity and operation under mild conditions. mdpi.comfrontiersin.orgThree primary enzymatic strategies are predominantly employed for the production of lactones. nih.govau.dk The first major pathway is the Baeyer-Villiger oxidation , which converts cyclic ketones into lactones. organic-chemistry.orgwikipedia.orgThis transformation is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). au.dkmdpi.comBVMOs activate molecular oxygen and utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to insert an oxygen atom adjacent to the carbonyl group of a cyclic ketone, thereby forming the corresponding lactone. au.dkwikipedia.orgA key advantage of BVMOs is their high regio- and enantioselectivity, which allows for the synthesis of specific, chirally pure lactones that are difficult to obtain through chemical means. au.dkrsc.org A second significant route is the oxidative lactonization of diols . nih.govThis process typically involves a two-step oxidation catalyzed by alcohol dehydrogenases (ADHs). acs.orgIn the initial step, a primary alcohol group of a diol is oxidized to an aldehyde. This aldehyde then exists in equilibrium with its intramolecular hemiacetal form (a lactol), which is subsequently oxidized by the same enzyme to the final lactone product. nih.govThe regeneration of the necessary oxidized nicotinamide cofactor is often achieved using a laccase-mediator system, with molecular oxygen as the terminal oxidant, making water the only byproduct. acs.org The third prominent pathway is the intramolecular esterification (lactonization) of hydroxy acids , commonly catalyzed by hydrolases, particularly lipases. mdpi.comLipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective in catalyzing the cyclization of ω-hydroxy fatty acids and their esters to form lactones, including macrocyclic structures. rsc.orgmdpi.comThese reactions are often performed in non-aqueous or microaqueous environments to shift the equilibrium towards lactone formation rather than hydrolysis. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and other lactones to enhance sustainability. These approaches focus on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency and atom economy. um-palembang.ac.id

A key strategy in green chemistry is the elimination of volatile organic solvents. Solvent-free synthesis, also referred to as neat or bulk reaction, offers significant environmental benefits. frontiersin.orgresearchgate.netIn the context of lactone production, solvent-free conditions can be applied to both chemical and enzymatic methods.

For instance, the intramolecular cyclization of hydroxy acids to form lactones can be effectively catalyzed by iodine under solvent-free conditions, often requiring moderate heat. nih.govThis method has proven successful for a variety of hydroxy acids, yielding spiro and bicyclic lactones in high yields, comparable to reactions run in solution. nih.govSimilarly, metal-free catalysts have been used for the synthesis of γ-lactones from epoxides and silyl (B83357) ketene (B1206846) acetals under solvent-free conditions, demonstrating high efficiency and regioselectivity. organic-chemistry.org Enzymatic polymerizations of lactones to produce polyesters are also frequently conducted in solvent-free systems. mdpi.comThis approach involves directly mixing the enzyme with the monomeric lactone, which can lead to high productivities as the substrate concentration is maximized. frontiersin.orgresearchgate.netWhile mass transfer limitations can sometimes result in lower molecular weight polymers, this method is considered an environmentally friendly technique for polyester (B1180765) synthesis. mdpi.comresearchgate.netMicrowave-assisted synthesis using Lawesson's reagent is another expeditious, solvent-free method for converting lactones to thiolactones, avoiding the need for dry solvents and resulting in clean, high-yield reactions. organic-chemistry.orgnih.gov

Biocatalytic transformations are central to green synthesis due to their high selectivity, mild operating conditions (ambient temperature and pressure), and the use of renewable, non-toxic catalysts (enzymes). frontiersin.orgThese methods provide a sustainable alternative to conventional chemical routes, which may require harsh reagents and generate significant waste. nih.govnih.gov The enzymatic pathways described in section 2.3.3 are prime examples of green biocatalytic transformations. The Baeyer-Villiger oxidation catalyzed by BVMOs uses molecular oxygen as the oxidant, a distinct advantage over chemical methods that often rely on peracids. mdpi.comrsc.orgWhile the need for expensive NADPH cofactors can be a limitation, in-vivo cascade systems within recombinant microorganisms can address this by regenerating the cofactor internally. mdpi.comnih.govFor example, a whole-cell biocatalyst (Pseudomonas taiwanensis) has been engineered to convert cycloalkanes directly to lactones in a multi-step cascade, demonstrating a complete conversion with high selectivity. nih.gov Lipase-catalyzed lactonization is another cornerstone of green biocatalysis. mdpi.comLipases, especially when immobilized, are robust, reusable, and can function in non-conventional media, including solvent-free systems or green solvents like ionic liquids. rsc.orgmdpi.comThis versatility allows for the efficient synthesis of a wide array of lactones, from simple structures to complex macrocycles. The high enantioselectivity of lipases is particularly valuable in producing optically pure compounds, which is crucial for pharmaceutical applications. acs.org

Interactive Table: Enzymes in Oxacyclic System Synthesis| Enzyme Class | Catalyzed Reaction | Substrate Example | Product Example | Green Chemistry Aspect |

|---|---|---|---|---|

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of cyclic ketones | Cyclohexanone | ε-Caprolactone | Uses O₂ as oxidant; high selectivity. mdpi.comwikipedia.org |

| Alcohol Dehydrogenase (ADH) | Oxidative lactonization of diols | 1,5-Pentanediol | δ-Valerolactone | Mild conditions; water as byproduct. nih.govacs.org |

| Lipase (e.g., CALB) | Intramolecular esterification | 16-Hydroxyhexadecanoic acid | Hexadecanolide | Reusable catalyst; solvent-free options. mdpi.comrsc.org |

Atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. um-palembang.ac.idnih.govReactions with high atom economy are inherently less wasteful.

Mechanistic and Kinetic Investigations of Oxocan 2 One Ring Opening Polymerization Rop

Cationic Ring-Opening Polymerization (CROP) of Oxocan-2-one

Cationic ring-opening polymerization (CROP) is a versatile method for polymerizing heterocyclic monomers, including lactones such as this compound. The reaction is initiated by electrophilic species and proceeds via a chain-growth mechanism involving cationic intermediates. The precise pathway and the degree of control over the polymerization are highly dependent on the initiator, solvent, and temperature wikipedia.org.

Initiation Mechanisms in CROP

The initiation of CROP for lactones typically involves the activation of the monomer by an electrophilic species. This can be achieved through several classes of initiators:

Protic Acids: Strong Brönsted acids such as trifluoromethanesulfonic acid (TfOH) or tetrafluoroboric acid (HBF₄) can initiate polymerization by protonating the exocyclic carbonyl oxygen of the this compound monomer. This activation makes the carbonyl carbon more susceptible to nucleophilic attack acs.org.

Lewis Acids: Lewis acids, including metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃) or bismuth salts (e.g., BiCl₃), can initiate polymerization by coordinating to the carbonyl oxygen, thereby activating the monomer nih.gov.

Carbenium Ion Salts: Stable carbenium ions can also serve as initiators wikipedia.org.

The initiation step generates the primary cationic species that begins the polymer chain growth.

Propagation Pathways and Chain Growth Control

Following initiation, two primary mechanisms can govern the propagation in the CROP of lactones acs.org:

Active Chain End (ACE) Mechanism: In this pathway, the growing polymer chain carries a positive charge at its terminus, typically as a tertiary oxonium ion. This active chain end directly reacts with an incoming neutral monomer, incorporating it into the chain and regenerating the active end. The ACE mechanism is more prevalent in the absence of protic impurities or co-initiators like alcohols.

Activated Monomer Mechanism (AMM): In the presence of a protic compound like an alcohol (ROH), which can act as a chain transfer agent, the AMM can dominate. In this mechanism, the monomer is first activated by protonation. The growing polymer chain remains neutral, with a hydroxyl group at its terminus. This hydroxyl group then acts as the nucleophile, attacking the activated monomer. The AMM is often associated with better control over the polymerization, leading to polymers with predictable molecular weights and narrower distributions, as it can suppress irreversible termination and transfer reactions acs.org.

The balance between the ACE and AMM pathways is a critical factor for controlling the chain growth. This equilibrium is influenced by the monomer's basicity, the acidity of the catalyst, and the concentration of any protic additives acs.org. Low reaction temperatures (e.g., 170–190 K) are generally preferred for achieving higher molecular weight polymers, as termination reactions have higher activation energies than propagation wikipedia.org.

| Initiator Class | Example Initiators | Dominant Propagation Mechanism | Key Characteristics |

|---|---|---|---|

| Protic Acids | TfOH, HBF₄, HClO₄ | ACE or AMM (depends on conditions) | Strong acids that protonate the monomer. wikipedia.orgacs.org |

| Lewis Acids | Sc(OTf)₃, BiCl₃, Sn(OTf)₂ | ACE or AMM | Activate monomer via coordination. nih.gov |

| Alkylating Agents | Methyl triflate (MeOTf) | ACE | Form an initial oxonium ion with the monomer. |

Chain Transfer and Termination Reactions in CROP of this compound

Several side reactions can occur during the CROP of lactones, which can limit the molecular weight and broaden the molecular weight distribution. These reactions represent deviations from an ideal living polymerization wiley-vch.de:

Intramolecular Transesterification (Backbiting): The active chain end can attack a carbonyl group within its own chain, leading to the formation of cyclic oligomers. This process is thermodynamically driven and can affect the final polymer yield and properties.

Intermolecular Transesterification: An active chain end can react with a carbonyl group from another polymer chain. This chain transfer to polymer reaction results in chain scrambling, which broadens the molecular weight distribution (polydispersity).

Chain Transfer to Monomer: The active center can be transferred to a monomer molecule, terminating one chain while initiating a new one. This process limits the achievable molecular weight wiley-vch.de.

Termination: The polymerization can be terminated by reaction with nucleophilic impurities or by the rearrangement of the propagating ion pair, where the counter-ion combines with the cationic chain end wikipedia.org.

Control over these side reactions is crucial for synthesizing well-defined polyesters.

Anionic Ring-Opening Polymerization (AROP) of this compound

Anionic ring-opening polymerization is another powerful technique for synthesizing polyesters from lactones. It involves nucleophilic attack on the monomer and typically offers good control over the polymerization process, often proceeding in a living manner.

Nucleophilic Initiation of this compound

AROP is initiated by a nucleophilic species that attacks the electrophilic carbonyl carbon of the this compound monomer. This attack results in the cleavage of the acyl-oxygen bond of the ring. Common nucleophilic initiators include mdpi.com:

Alkoxides (e.g., potassium tert-butoxide, sodium methoxide)

Hydroxides (e.g., KOH)

Organometallic compounds (e.g., n-butyllithium)

Amides and phosphines

The choice of initiator is critical as it determines the nature of the initiating species and can influence the polymerization kinetics and the structure of the resulting polymer. For instance, using an alcohol in conjunction with a strong base generates an alkoxide in situ, which then initiates the polymerization.

Active Chain-End Evolution and Propagation Dynamics

In the AROP of lactones, the active chain end is typically an alkoxide mdpi.com. The propagation step consists of the sequential nucleophilic attack of the terminal alkoxide of the growing polymer chain on the carbonyl carbon of incoming monomer molecules.

The dynamics of the propagation are significantly influenced by the state of the active chain end. In many solvent systems, the propagating alkoxide end-group exists in equilibrium between several states, such as covalent species, contact ion pairs, solvent-separated ion pairs, and free ions uni-bayreuth.de.

Ion Pairs vs. Free Ions: Free ions are generally much more reactive and propagate faster than ion pairs. The equilibrium between these species is dependent on the polarity of the solvent and the nature of the counter-ion. Polar solvents like tetrahydrofuran (B95107) (THF) promote the formation of more reactive solvent-separated ion pairs and free ions, leading to faster polymerization rates compared to non-polar solvents like cyclohexane (B81311) uni-bayreuth.de.

Aggregation: In non-polar solvents, the active centers can form aggregates, which are typically less reactive than the unimeric (non-aggregated) species. This aggregation can lead to complex kinetics where the reaction order with respect to the initiator concentration is less than one wiley-vch.de.

These equilibria must be carefully controlled to achieve a living polymerization, where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.

| Initiator Class | Example Initiators | Active Propagating Species | Key Characteristics |

|---|---|---|---|

| Alkoxides | Potassium tert-butoxide, Sodium methoxide | Alkoxide | Commonly used, highly efficient initiators. mdpi.com |

| Organometallics | n-Butyllithium (n-BuLi) | Alkoxide (after first addition) | Effective but can have complex aggregation behavior. uni-bayreuth.de |

| Hydroxides | KOH, NaOH | Alkoxide/Hydroxide (B78521) | Can be used, but water presence can lead to side reactions. |

| Metal Amides | Potassium bis(trimethylsilyl)amide (KHMDS) | Alkoxide (after first addition) | Strong, non-nucleophilic bases that can deprotonate an alcohol co-initiator. |

Side Reactions and Their Impact on Polymer Structure

In the ring-opening polymerization (ROP) of this compound, the ideal chain-growth process can be compromised by several side reactions. These reactions are highly dependent on the catalyst system, temperature, and monomer concentration. Their occurrence can significantly alter the final polymer's molecular weight, dispersity (Đ), and microstructure, thereby affecting its material properties.

The most prevalent side reactions are intermolecular and intramolecular transesterification. researchgate.netacs.org

Intermolecular Transesterification: This reaction involves the attack of a growing polymer chain's active end onto an ester group of another polymer chain. This chain-transfer reaction leads to a randomization of chain lengths, a broadening of the molecular weight distribution (higher Đ), and can ultimately limit the achievable molecular weight. researchgate.netacs.org

Another significant side reaction, particularly at elevated temperatures required for some industrial processes, is racemization . While this compound itself is achiral, this is a critical issue for substituted lactones. High temperatures can cause the chiral center to epimerize, leading to a loss of stereoregularity in the polymer, which in turn diminishes properties like crystallinity and mechanical strength. rsc.org

The choice of catalyst plays a crucial role in mitigating these reactions. While highly active, some catalysts like simple alkali metal alkoxides can also promote side reactions, leading to poor polymerization control. rsc.org In contrast, catalysts like tin(II) octoate are known to be efficient transesterification catalysts, which can be problematic. acs.org The development of well-defined, single-site catalysts is a key strategy to minimize these undesirable pathways and produce polymers with controlled architectures. researchgate.net

The table below summarizes the key side reactions and their effects on the resulting polymer.

| Side Reaction | Description | Impact on Polymer Structure |

| Intermolecular Transesterification | Attack of a growing chain on another polymer chain's ester group. | Broadens molecular weight distribution (Đ); limits high molecular weight achievement. acs.org |

| Intramolecular Transesterification (Backbiting) | Attack of a growing chain on an ester group within the same chain. | Formation of cyclic oligomers; reduction in average molecular weight. acs.org |

| Racemization (of substituted lactones) | Loss of stereochemistry at a chiral center, often at high temperatures. | Reduces stereoregularity; affects crystallinity and mechanical properties. rsc.org |

Enzymatic Ring-Opening Polymerization (EROP) of this compound

Enzymatic ring-opening polymerization (EROP) has emerged as a powerful "green" alternative to conventional metal- or organo-catalyzed ROP, offering high selectivity under mild reaction conditions. almacgroup.comrsc.org

Biocatalyst Selection and Optimization for Lactone Polymerization

The success of EROP is highly dependent on the choice of the biocatalyst, with lipases (EC 3.1.1.3) being the most extensively studied enzymes for this purpose. nih.gov

Candida antarctica Lipase (B570770) B (CALB): CALB is the most effective and widely used biocatalyst for the ROP of this compound. rsc.orgnih.gov It is often used in an immobilized form, commercially available as Novozym 435, which enhances its stability, reusability, and prevents catalyst aggregation. almacgroup.commdpi.com Immobilization on carriers like amorphous silica (B1680970) or polymer beads has been shown to improve its activity and stability significantly. researchgate.net

Yarrowia lipolytica Lipase (YLL): Lipases from other microorganisms, such as the "non-conventional" yeast Yarrowia lipolytica, have also been successfully employed. When immobilized on resins like Lewatit or Amberlite, YLL demonstrates high activity in the polymerization of this compound, achieving high monomer conversion and producing polymers with significant molecular weight. nih.gov

Thermophilic Esterases: To overcome the limitations of some lipases under harsh reaction conditions (e.g., high temperatures), researchers have explored enzymes from extremophiles. A thermophilic esterase from the archaeon Archaeoglobus fulgidus (AFEST), for instance, has been immobilized and used to catalyze the ROP of this compound at elevated temperatures, showing excellent stability and reusability. mdpi.com

Optimization often involves the immobilization of the enzyme, which not only improves its operational stability but also simplifies product purification by allowing easy removal of the catalyst from the reaction mixture. almacgroup.commdpi.com

Enantio- and Regioselective Enzymatic Polymerization

A key advantage of enzymatic catalysis is its inherent selectivity. Lipases can exhibit high enantioselectivity , meaning they can preferentially polymerize one enantiomer from a racemic mixture of chiral substituted lactones. This ability is crucial for creating stereoregular polymers from chiral monomers, which is a significant challenge for many synthetic catalysts. nih.gov

Regioselectivity refers to the ability of the enzyme to control which acyl-oxygen bond in the lactone ring is cleaved. While less of a variable in a symmetric monomer like this compound, it becomes critical for substituted or functionalized lactones, influencing the final structure and properties of the polymer backbone.

Reaction Conditions and Enzyme Stability in EROP Systems

The performance and stability of biocatalysts in EROP are profoundly influenced by the reaction environment.

Solvent: The choice of solvent is critical. Hydrophobic organic solvents like toluene (B28343) are generally preferred as they can dissolve the monomer and the resulting polymer while minimizing enzyme denaturation. mdpi.comresearchgate.net The use of "greener" solvents derived from renewable resources, such as 2-methyl tetrahydrofuran, is also being explored. nih.gov

Water Content: Water concentration is a crucial parameter. While a minimal amount of water is often necessary to maintain the enzyme's active conformation, excess water will promote the reverse reaction—hydrolysis of the ester bonds—leading to lower molecular weights and reduced yields. mdpi.com Therefore, reactions are typically conducted in anhydrous or nearly anhydrous media. uminho.pt

Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures increase the rate of polymerization, they can also lead to irreversible denaturation of the enzyme. mdpi.comresearchgate.net For instance, with YLL immobilized on Lewatit, the highest molecular weight was achieved at 90 °C. nih.gov Each enzyme has an optimal temperature range for maximum activity and stability.

The following table presents data on the EROP of this compound under different conditions, highlighting the influence of the biocatalyst and solvent.

| Biocatalyst | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn (Da) |

| YLL on Lewatit 1026 | Decane | 90 | 60 | 100 | 10,685 |

| Immobilized AFEST | Toluene | 80 | 72 | >95 | ~1,200 |

| Novozym 435 | Toluene | 60 | 72 | - | ~18,000 |

| Novozym 435 | [BMIM][PF6] (Ionic Liquid) | - | - | 93.2 | 3,108 |

Data compiled from multiple sources. nih.govmdpi.commdpi.comresearchgate.net

Coordination-Insertion ROP and Other Advanced Mechanisms

For metal-based catalysts, the coordination-insertion mechanism is the most widely accepted pathway for the ROP of this compound. rsc.orgcjcatal.com This mechanism allows for a high degree of control over the polymerization process, enabling the synthesis of well-defined polymers.

Monomer Activation and Insertion Pathways

The coordination-insertion mechanism proceeds through a series of well-defined steps:

Monomer Coordination: The process begins with the coordination of the this compound monomer to the Lewis acidic metal center of the catalyst. The monomer's carbonyl oxygen atom donates a pair of electrons to an empty orbital on the metal (e.g., Al, Nb, Sn, Ti, Y). rsc.orgrsc.orgnih.gov

Carbonyl Activation: This coordination polarizes the carbonyl group (C=O), increasing the electrophilicity of the carbonyl carbon. This makes the carbon atom highly susceptible to nucleophilic attack. rsc.org

Nucleophilic Attack and Insertion: An alkoxide group, which is part of the initiator or the growing polymer chain and is bonded to the metal center, performs a nucleophilic attack on the activated carbonyl carbon. nih.govresearchgate.net This attack leads to the cleavage of the acyl-oxygen bond of the lactone ring.

Ring-Opening and Propagation: The ring opens, and the monomer is effectively "inserted" into the metal-alkoxide bond. This regenerates a metal alkoxide at the new chain end, which can then coordinate and react with another monomer molecule, propagating the polymer chain. nih.govnih.gov

This pathway is characteristic of a wide range of metal catalysts, including complexes of aluminum, niobium, titanium, and rare earth metals. acs.orgcjcatal.comnih.govacs.org For example, studies with cationic niobium(V) complexes have provided direct evidence for a stable intermediate where both the monomer and the initiating alkoxide group are simultaneously coordinated to the metal center before insertion occurs. nih.govacs.org

While coordination-insertion is dominant for metal catalysts, an alternative pathway known as the Activated Monomer Mechanism (AMM) is prevalent in some organocatalytic systems, particularly those using Brønsted acids. rsc.orgacs.org In the AMM, the catalyst (e.g., a proton) activates the monomer by protonating the carbonyl oxygen. This activated monomer is then attacked by a neutral nucleophile, such as an alcohol initiator, which opens the ring. The key difference is that the growing chain end remains a neutral hydroxyl group, not a metal alkoxide. acs.org

Role of Metal Centers in Stereocontrol and Polymer Architecture

The ring-opening polymerization (ROP) of this compound, commonly known as ε-caprolactone, using metal-based catalysts is a cornerstone for producing aliphatic polyesters with tailored properties. The identity of the metal center, along with the steric and electronic characteristics of its surrounding ligand framework, plays a pivotal role in dictating the polymerization kinetics, stereocontrol, and the ultimate architecture of the resulting polymer. Well-defined single-site metal complexes are particularly effective, enabling a high degree of control over the polymerization process. rsc.org

The catalytic activity and selectivity of these metal complexes are profoundly influenced by several factors, including the metal's ionic radius, Lewis acidity, and coordination geometry. For instance, in studies involving lanthanide-based catalysts for lactide polymerization, an inverse relationship has been observed between the metal's ionic radius and the stereoselectivity of the polymerization. nih.gov Similarly, the conformational inflexibility of the ligand attached to the metal center is crucial for creating a sterically constrained environment, which is essential for achieving high stereocontrol. nih.gov The polymerization typically proceeds through a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the growing polymer chain.

The choice of metal can significantly impact catalytic activity. For example, rare-earth metal complexes, including those of scandium and yttrium, have demonstrated high activity in the ROP of racemic lactide, a monomer similar to this compound. rsc.org Bimetallic systems can also introduce cooperative effects, where two metal centers work in concert to enhance catalytic activity or control, surpassing the performance of their monometallic counterparts. mdpi.commdpi.com

Stereocontrol in Polymerization

Stereocontrol during the ROP of chiral monomers is critical as the tacticity of the polymer chain—be it isotactic, syndiotactic, or heterotactic—directly influences its physical and mechanical properties, such as crystallinity and melting temperature. illinois.edu This control is typically exerted through one of two primary mechanisms: chain-end control or enantiomorphic site control. In chain-end control, the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next incoming monomer. In enantiomorphic site control, the chirality of the catalyst's active site is the determining factor. mdpi.com

Different metal complexes exhibit varying degrees of stereoselectivity:

Iron (Fe): An Iron(III)-salalen complex has been shown to be an effective catalyst for the ROP of racemic lactide, producing a moderately isotactic polymer. The degree of stereoselectivity was found to be temperature-dependent, with higher isotacticity achieved at lower temperatures, although this came at the cost of reduced activity. mdpi.com

Zirconium (Zr): Chiral Schiff-base zirconium complexes have been utilized to catalyze the ROP of racemic lactide, yielding heterotactic polymers. The stereocontrol in this system is attributed to the catalyst's structure, as different catalyst configurations consistently produced polymers with a narrow range of heterotacticity (Pr values of 0.68–0.71). mdpi.com

Zinc (Zn): Zinc complexes featuring β-diiminate (BDI) ligands are known to facilitate the controlled ROP of cyclic esters through a coordination-insertion mechanism. frontiersin.org More advanced systems, using a selected zinc complex with an achiral ligand in photoredox Ni/Ir catalysis, have successfully produced highly isotactic stereoblock polyesters from racemic O-carboxyanhydrides, which are structurally related to this compound. nih.gov This demonstrates the potential of zinc-based systems to achieve high levels of stereocontrol.

Control of Polymer Architecture

The metal center is also instrumental in defining the final polymer architecture, including its molecular weight (M_n) and molecular weight distribution, often expressed as the polydispersity index (PDI, M_w/M_n). A "living" or controlled polymerization is characterized by a linear growth of molecular weight with monomer conversion and results in polymers with a narrow PDI (typically below 1.2).

The structure of the metal catalyst directly influences these outcomes:

Titanium (Ti): Titanium complexes with Schiff base ligands have demonstrated high efficiency in the ROP of ε-caprolactone (this compound). The activity of these catalysts is influenced by the steric bulk of the ligands, with larger substituents on the aromatic ring leading to faster polymerization rates. mdpi.com

Yttrium (Y): Amino-alkoxy-bis(phenolate) yttrium catalysts have been investigated for the ROP of seven-membered lactones, including derivatives of this compound. These studies revealed that the substitution pattern on the monomer ring significantly affects the polymerization kinetics and the degree of control. nih.gov Yttrium complexes have also shown higher activity and heteroselectivity than analogous scandium complexes in the ROP of racemic lactide. rsc.org

Bimetallic Systems: The use of catalysts containing two metal centers can lead to enhanced performance. For certain dinuclear nickel-lanthanide catalysts used in lactide ROP, the catalytic efficiency was found to decrease as the distance between the two metal centers increased, highlighting the importance of the structural arrangement in bimetallic systems. mdpi.com

The following table summarizes the performance of various metal centers in the ring-opening polymerization of this compound (ε-caprolactone) and related cyclic esters, illustrating the role of the metal in controlling polymer properties.

| Metal Center/Catalyst System | Monomer | Key Findings on Stereocontrol/Architecture | Resulting Tacticity | PDI (Mw/Mn) | Source |

|---|---|---|---|---|---|

| Titanium (Ti) Schiff Base Complexes | ε-Caprolactone | Activity increases with steric bulk on the ligand. Achieved >90% conversion in minutes. | Not Specified | 1.13–1.48 | mdpi.com |

| Zirconium (Zr) Chiral Schiff Base Complexes | rac-Lactide | Catalyst structure controls stereochemistry, independent of the catalyst's optical configuration. | Heterotactic (Pr = 0.68–0.71) | 1.06–1.18 | mdpi.com |

| Iron (Fe-III) Salalen Complex | rac-Lactide | Moderate isotactic selectivity; stereoselectivity decreases at higher temperatures. | Isotactic (Pm up to 0.73) | 1.08–1.28 | mdpi.com |

| Zinc (Zn) β-Diiminate Complexes | O-Carboxyanhydrides | Mediates controlled ROP via coordination-insertion mechanism. | Isotactic | <1.1 | frontiersin.org |

| Yttrium (Y) Amino-Alkoxy-Bis(Phenolate) Catalyst | Substituted Seven-Membered Lactones | Polymerization kinetics are highly sensitive to the monomer's substituent pattern. | Not Specified | ~1.1 | nih.gov |

| Scandium (Sc) Anilido-Oxazoline Complexes | rac-Lactide | Exhibited outstanding activity with high turnover frequencies (TOFs). | Heteroselective | 1.39–2.13 | rsc.org |

Catalytic Systems for Oxocan 2 One Polymerization

Lewis Acid Catalysts for ROP of Oxocan-2-one

Lewis acids are effective catalysts for the ROP of lactones, activating the monomer for nucleophilic attack. This activation typically involves the coordination of the Lewis acid to the carbonyl oxygen of the lactone, thereby increasing its electrophilicity.

Metal-Based Lewis Acids (e.g., Tin, Zinc, Aluminum Complexes)

A variety of metal-based Lewis acids have been investigated for the ROP of lactones, including those based on tin, zinc, and aluminum. While much of the research has centered on smaller lactones like lactide and caprolactone, the principles are applicable to this compound. For instance, tin(II) octanoate (B1194180) (Sn(Oct)₂) is a widely used catalyst in the industrial production of polylactide (PLA) due to its effectiveness. nih.gov However, concerns about the cytotoxicity of tin residues have prompted the search for alternatives. nih.gov

Complexes of zinc and aluminum have also shown considerable promise. For example, zinc complexes combined with N-heterocyclic carbenes (NHCs) have been used to polymerize β-butyrolactone. mdpi.com Similarly, aluminum complexes are known to be active in the ROP of various cyclic esters. frontiersin.org The catalytic activity of these metal-based Lewis acids is often influenced by the nature of the ligands attached to the metal center, which can be tuned to control the polymerization process. nih.gov

Table 1: Examples of Metal-Based Lewis Acids in Lactone ROP

| Metal Center | Catalyst Example | Monomer(s) | Key Findings |

|---|---|---|---|

| Tin | Tin(II) octanoate (Sn(Oct)₂) | Lactide | Industrially prevalent, but concerns over cytotoxicity exist. nih.gov |

| Zinc | Zn(C₆F₅)₂ with NHCs | β-Butyrolactone | Mediates controlled polymerization. mdpi.com |

Boron-Based Lewis Acids and Their Derivatives

Boron-based Lewis acids, particularly tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as highly effective metal-free catalysts for the ROP of epoxides and lactones. researchgate.net Their strong Lewis acidity allows for the activation of monomers under mild conditions. researchgate.net For instance, B(C₆F₅)₃ has been successfully used in the polymerization of propylene (B89431) oxide, demonstrating that its catalytic activity is strongly dependent on its Lewis acidity. researchgate.net

Furthermore, the combination of boron-based Lewis acids with Lewis bases, forming Lewis pairs, has shown to be a powerful strategy for controlled polymerization. nih.govrsc.org This approach allows for the activation of both the monomer (by the Lewis acid) and the initiator/propagating chain end (by the Lewis base), leading to enhanced control over the polymerization. mdpi.com For example, a Lewis pair system of triethylborane (B153662) (Et₃B) and tetrabutylphosphonium (B1682233) bromide (TBPBr) was effective for the ROP of 1,2-butylene oxide, a sterically hindered monomer. rsc.org This suggests that similar systems could be highly effective for the polymerization of the larger this compound ring.

Table 2: Boron-Based Lewis Acids in ROP

| Catalyst | Monomer(s) | Key Features |

|---|---|---|

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Propylene Oxide | High activity due to strong Lewis acidity. researchgate.net |

Organocatalytic Approaches to this compound Polymerization

Organocatalysis offers a metal-free alternative for lactone ROP, which is particularly advantageous for biomedical applications where metal contamination is a concern. magtech.com.cn These catalysts operate through various mechanisms, including Brønsted acid/base catalysis and nucleophilic catalysis.

Brønsted Acid and Base Organocatalysts

Strong Brønsted acids and bases can effectively catalyze the ROP of lactones. sci-hub.se For instance, strong organobases have been shown to be effective for the ROP of various lactones. sci-hub.se However, achieving a balance between high catalytic activity and selectivity can be challenging with monofunctional catalysts. sci-hub.se

N-Heterocyclic Carbenes (NHCs) in Lactone ROP

N-Heterocyclic carbenes (NHCs) are a class of potent nucleophilic organocatalysts that have been successfully employed in the ROP of various lactones. researchgate.net Their high nucleophilicity allows them to efficiently initiate polymerization by attacking the carbonyl carbon of the lactone. The steric and electronic properties of the NHC can be tuned by modifying the substituents on the heterocyclic ring, thereby influencing the catalytic activity and control over the polymerization. rsc.org For example, sterically unencumbered NHCs have been found to be highly effective for the living ROP of ε-caprolactone, yielding polymers with controlled molecular weights and low polydispersities. researchgate.net

Bifunctional Organocatalysts for Enhanced Control

Bifunctional organocatalysts, which possess both a hydrogen-bond donating and a hydrogen-bond accepting site, have emerged as a highly effective strategy for controlled ROP of lactones. acs.orgrsc.org This dual activation mechanism involves the simultaneous activation of the monomer by the hydrogen-bond donor (e.g., a thiourea (B124793) or urea (B33335) group) and the initiating alcohol by the hydrogen-bond acceptor (e.g., an amine or a phosphazene base). acs.orgrsc.org This synergistic activation promotes the reaction between the monomer and the growing polymer chain while minimizing side reactions like transesterification. sci-hub.se

A prominent example is the thiourea-amine bifunctional catalyst, which has demonstrated excellent control over the ROP of lactide. acs.org Similarly, ionic organocatalysts prepared from the reaction of a (thio)urea and a strong base like tetra-n-butyl ammonium (B1175870) hydroxide (B78521) have shown high efficiency and selectivity for the ROP of various lactones. sci-hub.se The performance of these bifunctional systems can be readily tuned by altering the structure of the catalyst components and the reaction conditions. sci-hub.se

Table 3: Organocatalytic Systems for Lactone ROP

| Catalyst Type | Example(s) | Mechanism | Key Advantages |

|---|---|---|---|

| Brønsted Acid/Base | Strong organobases | General acid/base catalysis | Metal-free. sci-hub.se |

| N-Heterocyclic Carbenes (NHCs) | Imidazolin-2-ylidene derivatives | Nucleophilic catalysis | High activity, tunable properties. researchgate.netrsc.org |

Heterogeneous Catalysis in this compound Polymerization

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the polymer product, which simplifies purification and allows for catalyst recycling. This is crucial for producing medical-grade polymers where low metal contamination is required and for improving the economic and environmental sustainability of the process. The development of robust heterogeneous catalysts often involves immobilizing an active species onto a solid support. researchgate.net

The immobilization of active catalytic centers onto solid supports is a key strategy for heterogenization. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene. rsc.org These supported catalysts are particularly well-suited for use in continuous flow reactors, which can offer enhanced process control, faster reaction times, and higher throughput compared to batch reactors. nih.govnist.gov

For the ROP of lactones, various metal complexes have been successfully immobilized. For instance, zinc, tin, and aluminum complexes attached to polystyrene supports have demonstrated high activity and excellent control over the polymerization of L-lactide, achieving low dispersity and high molecular weights. rsc.org Similarly, organotin dichlorides grafted onto polystyrene have been used as recyclable catalysts for the ROP of ε-caprolactone. nih.gov Another approach involves using enzymes, such as lipase (B570770) from Candida antarctica, immobilized on solid supports. This method has been successfully demonstrated for the continuous flow polymerization of ε-caprolactone in a microreactor, yielding high molecular weight polycaprolactone (B3415563) more rapidly than in traditional batch setups. nih.govnist.gov

The choice of support material is critical, as acidic supports like silica can sometimes increase undesirable side reactions like transesterification, affecting the control over the final polymer's properties. rsc.org Polymeric supports are often favored as they are typically non-acidic and can be tailored for better compatibility with the reaction medium. rsc.org

| Catalyst System | Support Material | Monomer | Key Findings | Reference |

| PS-LHSnOct | Polystyrene (PS) | L-Lactide | Achieved ~90% conversion in 2.3 hours with excellent molecular weight control (ĐM ~1.15). Catalyst could be reused. | rsc.org |

| PS-LHZnOAc | Polystyrene (PS) | L-Lactide | High conversion (84%) with narrow dispersity (ĐM = 1.23). Favorable compared to silica-supported equivalents. | rsc.org |

| Organotin dichloride | Polystyrene (PS) | ε-Caprolactone | Effective recyclable catalyst. Spacer length between catalyst and support was crucial for stability and recycling. | nih.gov |

| Immobilized Lipase B | Solid Support | ε-Caprolactone | First demonstration of solid-supported enzyme-catalyzed polymerization in continuous flow mode. Achieved faster polymerization and higher molecular weight than batch reactors. | nih.govnist.gov |

| Metal Complexes (Ti, Al, Zn, Mg) | Mesoporous Silica (SBA-15) | ε-Caprolactone | Heterogeneous catalysts produced poly(ε-caprolactone) with narrow molecular weight distributions, proceeding via a coordination-insertion mechanism. | google.co.ukresearchgate.net |

This table presents data on supported catalysts for the ring-opening polymerization of lactones, primarily L-lactide and ε-caprolactone, which serve as models for this compound.

Nanostructured catalysts, which include nanoparticles and materials with nanoscale porosity like metal-organic frameworks (MOFs), represent a frontier in heterogeneous catalysis. Their exceptionally high surface-area-to-volume ratio provides a greater number of accessible active sites, often leading to enhanced catalytic activity. diva-portal.orgmdpi.com

Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have been employed as highly effective heterogeneous catalysts for the ROP of ε-caprolactone without needing a co-catalyst. researchgate.net The catalytic activity of ZIFs can be tuned by altering the metal centers (e.g., Zn, Co) and by creating bimetallic structures. researchgate.net Another innovative approach is the use of "grafting from" techniques, where polymerization is initiated from the surface of a nanostructured material. For example, surface-initiated ROP of ε-caprolactone from nanopaper (composed of nanofibrillated cellulose) with a high surface area resulted in a significantly higher amount of grafted polymer compared to a low-surface-area filter paper, demonstrating the direct impact of nanostructuring. diva-portal.org Furthermore, hybrid microgels containing silver nanoparticles have shown catalytic activity, where the polymer network stabilizes the nanoparticles and the activity can be tuned by the composition of the microgel. jcsp.org.pk

| Catalyst Type | Specific Example | Monomer | Key Findings on Efficacy | Reference |

| Metal-Organic Framework (MOF) | ZIF-67 (Cobalt-based) | ε-Caprolactone | Acted as an effective heterogeneous catalyst due to its macroporous structure and good thermal/chemical stability. | researchgate.net |

| Metal-Organic Framework (MOF) | ZnO dispersed in N-doped carbon (from Zn-DABCO MOF) | ε-Caprolactone | Displayed excellent catalytic activity, which was dependent on the thermal treatment temperature of the MOF precursor. | researchgate.net |

| Surface-Initiated Catalyst | Sn(Oct)2 on Nanopaper | ε-Caprolactone | High surface area (~300 m²/g) of nanopaper led to high grafted polymer content (79 wt%) compared to filter paper (2-3 wt%). | diva-portal.org |

| Nanoparticle Hybrid | Silver Nanoparticles in Hybrid Microgels | - (Used for reduction reactions as a model) | Catalytic activity was enhanced with increased functional monomer content in the microgel, demonstrating tunability. | jcsp.org.pk |

| Double Metal Cyanide (DMC) | Zinc hexacyanocobaltate | ε-Caprolactone | Highly stable and reusable heterogeneous catalyst for solvent-free ROP, proceeding via a coordination polymerization mechanism. | mdpi.com |

This table summarizes the efficacy of various nanostructured catalysts for the ring-opening polymerization of ε-caprolactone, a model for this compound.

Supported Catalysts for Continuous Polymerization

Catalyst Design Principles and Structure-Activity Relationships

The rational design of catalysts is paramount for achieving precise control over the polymerization process, influencing factors such as reaction rate, polymer molecular weight, dispersity, and stereochemistry. Understanding the relationship between a catalyst's structure and its activity (Structure-Activity Relationship, SAR) allows for the targeted development of catalysts with desired performance characteristics. uri.edursc.org

In metal-catalyzed ROP, the ligand framework surrounding the metal center plays a crucial role in determining the catalyst's behavior. By systematically modifying the steric and electronic properties of the ligand, the catalyst's performance can be finely tuned. mdpi.comtennessee.edu

For instance, in the ROP of lactones, the introduction of redox-active moieties into the ligand scaffold allows for the catalytic activity to be switched on or off by changing the oxidation state of the complex. mdpi.com An iron(II) complex with a bis(imino)pyridine ligand was active for lactide ROP, but became inert upon oxidation to iron(III). Conversely, a pincer-type iron complex was only active in its oxidized iron(III) state for ε-caprolactone ROP. mdpi.com The electrophilicity of the metal center, which is modulated by the ligand, is another critical parameter. The development of planar bismuth triamide complexes has created a tunable platform where Lewis acidity can be adjusted by varying ligand features, leading to highly effective catalysts for the ROP of ε-caprolactone and lactide. chemrxiv.orgrsc.org Organocatalytic systems, such as those combining N-heterocyclic olefins (NHOs) with thioureas/ureas, also exhibit clear structure-activity relationships, where the basicity of the NHO and the acidity of the thiourea/urea component directly impact catalytic performance and even the reaction mechanism. rsc.orgrsc.org

| Catalyst/Ligand Family | Monomer(s) | Ligand Modification and Effect on Performance | Reference |

| Bis(imino)pyridine Iron Complexes | Lactide (LA), ε-Caprolactone (ε-CL) | Redox state of the complex (FeII vs. FeIII), controlled by the ligand, switches catalytic activity on or off depending on the monomer. | mdpi.com |

| Planar Bismuth Triamides | ε-CL, rac-Lactide | Steric and electronic features of the triamide ligand tune the Lewis acidity of the bismuth center, impacting catalytic efficacy. | chemrxiv.orgrsc.org |

| N-heterocyclic olefin (NHO) / (Thio)urea (TU/U) | δ-Valerolactone, ε-CL, rac-LA | The basicity of the NHO and the acidity of the TU/U co-catalyst are directly correlated with catalytic activity. The mechanism can shift based on the pKa of the TU/U. | rsc.orgrsc.org |

| Salan/Salalen Rare-Earth Metals | rac-β-Butyrolactone | Ortho-substituents on the ligand framework dictate the stereochemistry of the resulting polymer, producing either isotactic or syndiotactic products. | researchgate.net |

| Ferrous Acetate (B1210297) with Amide Adjuncts | Lactide | Addition of non-polymerizable amides as ligands increases the solubility and activity of the Fe(OAc)2 catalyst, enabling ROP at much lower temperatures. | frontiersin.org |

This table illustrates how ligand design principles are applied to tune catalytic performance in the ring-opening polymerization of various lactones.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for catalyst design. onu.edu These methods provide deep mechanistic insight that is often difficult to obtain experimentally, allowing researchers to visualize transition states, calculate activation barriers, and understand the factors that control catalyst activity and selectivity. mdpi.comnih.gov

For lactone ROP, DFT has been used to elucidate the operative mechanism, often distinguishing between a "coordination-insertion" pathway and an "activated monomer" pathway. nih.govmdpi.com For example, DFT studies on aluminum ketiminate complexes revealed why the ROP of ε-caprolactone and L-lactide have different rate-determining steps and require different reaction temperatures. For ε-CL, the insertion of the alkoxide into the monomer is rate-limiting, whereas for L-lactide, it is the subsequent C–O bond cleavage. nih.gov Computational studies have also been crucial in understanding organocatalytic systems. For a catalyst system combining an alkoxide with a thiourea, DFT calculations showed a bifunctional mechanism where the thiourea anion activates both the monomer's carbonyl group and the alcohol initiator, explaining the high rates and selectivity observed. nih.gov These predictive capabilities enable the in silico screening of potential catalysts, saving significant experimental time and resources by identifying the most promising candidates for synthesis and testing. onu.edu

| Catalyst System | Monomer(s) | Computational Method | Key Mechanistic Insights from Study | Reference |

| Aluminum Ketiminate Complexes | ε-Caprolactone (ε-CL), L-Lactide (LA) | DFT | Revealed different rate-determining steps for ε-CL (alkoxide insertion) and L-LA (C-O bond cleavage), explaining different required reaction temperatures. | nih.gov |

| BHT-Mg Complexes | ε-CL, L-LA, Methyl Ethylene (B1197577) Phosphate (B84403) | DFT | Modeled copolymerization profiles and helped establish a preference for a mononuclear reaction mechanism when ethylene phosphates are involved. | mdpi.com |

| Anionic Urea Catalysts | Lactones | DFT | Probed the catalytic cycle to understand how electronic and steric properties of the catalyst affect reactivity, guiding the design of new catalysts. | onu.edu |

| Alkoxide / Thiourea Systems | L-Lactide | DFT | Indicated a bifunctional mechanism where the thioimidate activates both the monomer and the polymer chain end, explaining high selectivity. | nih.gov |

| TBD Organocatalyst | Lactide | DFT | Compared different mechanistic pathways (amide vs. hydrogen-bonded), concluding that a bifunctional activation via hydrogen bonding is the lower energy path. | mdpi.com |

This table highlights key findings from DFT and other computational studies on the mechanisms of ring-opening polymerization for various lactones.

Copolymerization Studies Involving Oxocan 2 One

Statistical Copolymerization of Oxocan-2-one with Other Cyclic Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a polymer chain where the monomer units are arranged in a statistical, or often random, sequence. This approach is a powerful tool for modifying the properties of PCL, such as its crystallinity, degradation rate, and mechanical characteristics, by incorporating different monomer units into the polymer backbone. acs.org

Reactivity Ratios and Monomer Sequence Distribution

The microstructure of a copolymer is fundamentally governed by the reactivity ratios of the comonomers, denoted as r1 and r2. These ratios quantify the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. nih.gov The copolymerization of this compound (M1) with various cyclic esters, such as lactide (LA, M2) or ε-decalactone (DL, M2), has been investigated to determine these parameters.

For instance, in the copolymerization of this compound and D,L-lactide promoted by certain pyrrolylpyridylamido aluminum complexes, the reactivity ratios were found to be r(CL) = 1.36 and r(LA) = 1.17. acs.org Since the product of these ratios (r(CL) x r(LA) ≈ 1.59) is greater than 1, it suggests a tendency towards a blocky or gradient structure rather than a purely random one. However, other studies using different catalysts, such as salen aluminum complexes, reported values of r(LA) = 1.17 and r(CL) = 0.80 for copolymerization with L-lactide, indicating a more random incorporation. rsc.org The product of these reactivity ratios (r(LA) x r(CL) = 0.94) is close to 1, which is characteristic of ideal random copolymerization. rsc.org

The monomer sequence distribution is a direct consequence of these reactivity ratios. google.com When one monomer is significantly more reactive, it is consumed faster, leading to a gradient copolymer where the initial part of the chain is rich in the more reactive monomer. nsf.gov In the case of this compound and ε-decalactone copolymerization, the reactivity ratios were determined as r(CL) = 5.9 and r(DL) = 0.03, showing that this compound is preferentially incorporated. nsf.govrsc.org This significant difference in reactivity leads to a gradient microstructure. nsf.gov Conversely, when the reactivity ratios are close to each other and their product is near unity, a more random sequence distribution is achieved. acs.orgrsc.org The average sequence lengths of the monomer units, which can be determined by NMR spectroscopy, provide further insight into the copolymer's microstructure. nih.govrsc.orggoogle.com

| Comonomer (M2) | Catalyst System | r(this compound) (r1) | r(M2) | r1 x r2 | Copolymer Type | Reference |

| D,L-Lactide | Pyrrolylpyridylamido Al Complex | 1.36 | 1.17 | 1.59 | Random/Gradient | acs.org |

| L-Lactide | Salen Al Complex | 0.80 | 1.17 | 0.94 | Random | rsc.org |

| ε-Decalactone | Tin(II) Octoate | 5.9 | 0.03 | 0.18 | Gradient | nsf.govrsc.org |

| L-Lactide | Homosalen-Al Complex | - | - | 0.80 | Random (alternating tendency) | acs.org |

| L-Lactide | Zinc Pincer Complex | 1.5 - 2.5 | 1.3 - 4.1 | >1 | Random/Blocky | nih.gov |

Impact of Comonomer Structure on Polymerization Kinetics

The chemical structure of the comonomer has a profound effect on the kinetics of copolymerization with this compound. This influence manifests in the polymerization rate and the properties of the resulting copolymer. Since lactide and ε-caprolactone exhibit different reactivities, the resulting copolymer often possesses a block-like structure, with the length of these blocks being dependent on polymerization conditions. google.com

For example, the copolymerization of this compound with ε-decalactone, a structurally similar but bulkier lactone, demonstrates a significant kinetic difference. This compound is much more reactive, leading to its faster incorporation. nsf.gov The presence of the bulky ε-decalactone units in the copolymer chain also disrupts the regular structure of PCL, leading to a decrease in crystallinity and melting point. Copolymers with more than 31 mol% of ε-decalactone were found to be completely amorphous. nsf.govrsc.org

Similarly, in the copolymerization with trimethylene carbonate (TMC), the different polymerization rates of the monomers can result in a gradient copolymer. mdpi.com The incorporation of TMC units affects the crystallization kinetics of the PCL segments, with the melting point and crystallinity decreasing as the TMC composition increases. rsc.org The structure of the catalyst also plays a crucial role; studies on salen-aluminum complexes have shown that the geometry of the ligand, influenced by the length of its linker, can significantly alter the rate of polymerization. nih.gov

Block Copolymerization Strategies using this compound

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). Poly(ε-caprolactone)-based block copolymers are of great interest as they combine the properties of PCL (e.g., biodegradability) with those of other polymers, enabling the creation of materials for advanced applications like drug delivery and nanotechnology. nih.govrsc.org

Sequential Monomer Addition Techniques

A primary strategy for synthesizing well-defined block copolymers is the sequential addition of monomers in a living polymerization system. nih.govrsc.org This method involves polymerizing the first monomer to completion to form a living polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer.

This one-pot synthesis is highly effective for monomers that can be polymerized by the same mechanism, such as the ring-opening polymerization of different cyclic esters. For example, block copolymers of this compound and lactide have been successfully synthesized by adding the second monomer after the first has been fully consumed. nih.govrsc.org This approach has been used to create various microstructures, including diblock and multiblock copolymers with precise control over the block lengths. nih.gov However, challenges can arise if the catalyst promotes transesterification reactions, which can scramble the monomer sequences and lead to random or tapered copolymers instead of distinct blocks. kaust.edu.sa Careful selection of the catalyst and reaction conditions is therefore critical to maintain the block structure. rsc.org

Living Polymerization for Controlled Block Formation

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. itu.edu.tr This characteristic is essential for the synthesis of block copolymers with controlled molecular weights and narrow molecular weight distributions (low dispersity). rsc.orgitu.edu.tr The living ring-opening polymerization (ROP) of this compound is the most common method to achieve this control.

Various catalytic systems have been developed to facilitate the living ROP of this compound and other cyclic esters. These include catalysts based on tin, aluminum, yttrium, magnesium, and zinc. nih.govrsc.orgnih.govnih.gov For example, a magnesium complex has been shown to catalyze the living and immortal homopolymerization of lactides and this compound, enabling the precise synthesis of block-stereoblock copolymers via sequential addition. nih.gov Kinetic studies of these polymerizations often show a linear relationship between the logarithm of the initial to instantaneous monomer concentration versus time, and a linear increase in molecular weight with conversion, confirming the living nature of the process. nih.gov This level of control is paramount for creating well-defined block architectures. rsc.orgrsc.org

Macroinitiator Synthesis and Chain Extension

An alternative and widely used route to PCL-based block copolymers involves the use of a macroinitiator. In this "grafting from" approach, a pre-synthesized polymer with a reactive end-group (the macroinitiator) is used to initiate the ring-opening polymerization of this compound. nih.gov

A prevalent example is the use of monomethoxy poly(ethylene glycol) (mPEG-OH) or other hydroxyl-terminated PEGs as macroinitiators. nih.govnih.govcapes.gov.br The hydroxyl end-group of PEG initiates the ROP of this compound, typically catalyzed by stannous octoate, to form amphiphilic PEG-b-PCL diblock copolymers. nih.govlew.ro These copolymers are particularly valuable in biomedical applications due to the combination of the hydrophilic, protein-repellent PEG block and the hydrophobic, biodegradable PCL block. nih.gov

Other functional polymers can also be used as macroinitiators. For instance, a hydroxyl-terminated poly(N-vinylcaprolactam) has been used to initiate the ROP of ε-caprolactone to synthesize thermo-responsive block copolymers. researchgate.net Furthermore, novel macrophotoinitiators containing photo-reactive groups have been synthesized. These PCL-based macroinitiators can then be used to initiate the radical polymerization of a second monomer, such as methyl methacrylate, upon UV irradiation, demonstrating a transformation reaction to create block copolymers from monomers that polymerize via different mechanisms. researchgate.net

Graft Copolymerization with this compound Derived Polymers

Graft copolymers are a class of branched macromolecules composed of a main polymer chain (the backbone) to which one or more side chains (the grafts) are attached. When polymers derived from this compound, i.e., poly(this compound), are used as the side chains, the resulting graft copolymers can exhibit a unique combination of properties. The synthesis of such materials primarily relies on two strategic approaches: "grafting from" and "grafting to". cmu.edumdpi.com